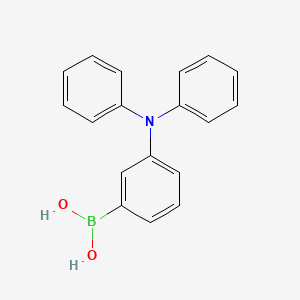

(3-(Diphenylamino)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

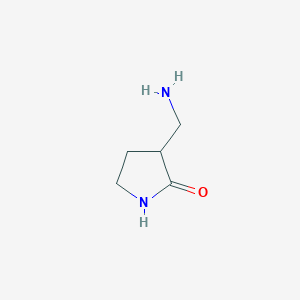

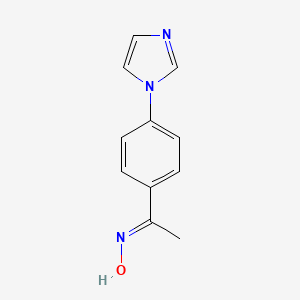

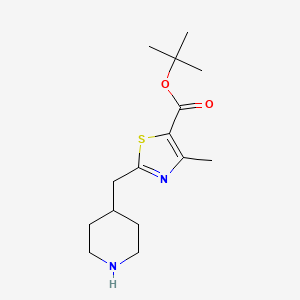

“(3-(Diphenylamino)phenyl)boronic acid” is a chemical compound with the CAS Number: 943899-12-5 and a molecular weight of 289.14 . It is a solid substance stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of “(3-(Diphenylamino)phenyl)boronic acid” involves several steps. For instance, one method involves the use of sodium t-butanolate, tris-(o-tolyl)phosphine, tris-(dibenzylideneacetone)dipalladium(0), and n-butyllithium . The reaction conditions include refluxing for 12 hours, followed by a temperature change from -78°C to 20°C .Molecular Structure Analysis

The molecular formula of “(3-(Diphenylamino)phenyl)boronic acid” is C18H16BNO2 . The average mass is 289.136 Da and the monoisotopic mass is 289.127411 Da .Physical And Chemical Properties Analysis

“(3-(Diphenylamino)phenyl)boronic acid” has a density of 1.2±0.1 g/cm³, a boiling point of 494.4±47.0 °C at 760 mmHg, and a flash point of 252.8±29.3 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . The compound’s polar surface area is 44 Ų, and it has a molar volume of 233.2±5.0 cm³ .Scientific Research Applications

Fluorescence Probes and Sensing

Fe3+ and F- Ion Detection : A boronic acid derivative with a 4-(3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-1,2,4-oxadiazol-5-yl)phenyl moiety, utilized as a sequential "on-off-on" type relay fluorescence probe for Fe3+ ions and F- ions. It shows high selectivity and sensitivity under physiological conditions, useful for detecting these ions in living cells (Selvaraj et al., 2019).

Homocysteine Detection : A fluorescence probe based on (3-(Diphenylamino)phenyl)boronic acid, showing high selectivity and sensitivity towards homocysteine, indicating potential applications in researching the effects of homocysteine in biological systems (Chu et al., 2019).

Photophysical Properties and Materials Science

Control of Electronic Structures : Novel dipyrrinatoiridium(III) complexes with (3-(Diphenylamino)phenyl)boronic acid exhibited unique photophysical properties, showing potential in materials science applications (Takaki et al., 2019).

Dye-Sensitized Solar Cells : Synthesis of a compound containing (3-(Diphenylamino)phenyl)boronic acid for use in dye-sensitized solar cells, demonstrating its potential in renewable energy applications (Erdoğan & Horoz, 2020).

Chemical Synthesis

- Synthesis of Triphenylamine Derivatives : Describes a method for the synthesis of 4-aryl-substituted triphenylamine derivatives using a palladium-catalyzed Suzuki reaction with (3-(Diphenylamino)phenyl)boronic acid. This process is relevant for creating various organic materials (Liu, Ni & Qiu, 2011).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways .

Biochemical Pathways

Boronic acids are often used in organic synthesis and medicinal chemistry due to their ability to interact with various biological targets, potentially affecting multiple pathways .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit certain cytochrome P450 enzymes, which could impact its metabolism .

Result of Action

Given the general properties of boronic acids, it can be hypothesized that the compound may alter the function of its targets, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-(Diphenylamino)phenyl)boronic acid. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets could be influenced by factors such as pH and the presence of other molecules .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes .

Future Directions

Boronic acids, including “(3-(Diphenylamino)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Furthermore, they are used in the development of sensing devices for the detection of nitroaromatic explosives .

properties

IUPAC Name |

[3-(N-phenylanilino)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BNO2/c21-19(22)15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCPKZJMLZZINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Diphenylamino)phenyl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2411878.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2411882.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2411891.png)

![Ethyl 4-[(4-acetylbenzoyl)amino]benzoate](/img/structure/B2411894.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2411898.png)